molecular formula C20H25N3O3S B2787449 2,5-dimethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 690246-05-0

2,5-dimethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2787449
CAS No.: 690246-05-0
M. Wt: 387.5
InChI Key: STTMSHYCXJDTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-16-8-9-17(2)19(14-16)27(25,26)21-15-20(24)23-12-10-22(11-13-23)18-6-4-3-5-7-18/h3-9,14,21H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTMSHYCXJDTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is part of the sulfonamide class and features a complex structure that includes a benzenesulfonamide core, methoxy and dimethyl substitutions, and a phenylpiperazine moiety. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzenesulfonamide Core : The initial step involves the sulfonation of benzene to produce benzenesulfonic acid, which is subsequently converted to benzenesulfonamide through reaction with ammonia.
  • Methylation Reactions : Methylation is performed using methyl iodide in the presence of potassium carbonate to introduce methoxy and dimethyl groups into the structure.
  • Formation of the Phenylpiperazine Moiety : The final step often incorporates the phenylpiperazine group through various coupling reactions.

Anticonvulsant Activity

Research has demonstrated that compounds related to this compound exhibit significant anticonvulsant properties. A study synthesized multiple derivatives and tested them for anticonvulsant activity using standard models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice. Notably, several compounds showed efficacy in these models, indicating potential for further development as anticonvulsants .

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including human breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-C7), and melanoma (MEL-8). Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner, suggesting mechanisms involving DNA interaction and enzyme inhibition .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
  • DNA Binding : Similar compounds have shown the ability to bind to DNA and inhibit DNA-dependent enzymes, leading to apoptosis in cancer cells.
  • Neurotransmitter Modulation : Given the presence of the phenylpiperazine group, there may be interactions with neurotransmitter systems, potentially influencing seizure thresholds.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Anticonvulsant Screening : In one study involving twenty-two synthesized derivatives, most compounds were effective in at least one seizure model. The most promising candidates demonstrated high activity across multiple tests .
  • Antitumor Efficacy : A recent investigation into related oxadiazole derivatives showed significant cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Data Summary

Compound NameBiological ActivityModel UsedIC50 Value
This compoundAnticonvulsantMES & scPTZEffective in multiple models
Related Oxadiazole DerivativeAntitumorMCF-7 Cell Line15.63 µM

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity. In vitro evaluations indicated that certain derivatives exhibited IC50 values in the micromolar range against melanoma and pancreatic cancer cell lines .
    • A notable derivative showed high selectivity against specific cancer cells, suggesting that modifications to the sulfonamide structure can enhance its therapeutic efficacy .
  • Inhibition of Carbonic Anhydrases
    • The compound has shown promise as an inhibitor of human carbonic anhydrases (hCA), enzymes implicated in various physiological processes and diseases, including cancer. Selective inhibition of hCA IX and XII has been reported, with some derivatives achieving nanomolar potency . This suggests potential applications in cancer therapy where hCA plays a role in tumor progression.
  • CNS Activity
    • The presence of the piperazine moiety indicates possible central nervous system (CNS) activity. Compounds with similar structures have been explored for their effects on neurotransmitter systems, making them candidates for treating disorders such as anxiety and depression . Further research is needed to elucidate the specific CNS effects of this compound.

Structure-Activity Relationship (SAR)

The effectiveness of 2,5-dimethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide can be attributed to its structural components:

  • The sulfonamide group is crucial for biological activity, providing solubility and interaction points for enzyme binding.
  • The piperazine ring contributes to the compound's ability to cross biological membranes and interact with CNS targets.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study investigating derivatives of this compound found that modifications led to increased activity against melanoma cell lines (SK-MEL-2), with IC50 values significantly lower than those of unmodified compounds . This highlights the importance of structural modifications in enhancing anticancer properties.
  • Carbonic Anhydrase Inhibition
    • Research demonstrated that specific analogs of this compound selectively inhibited hCA IX at low concentrations, indicating potential as a therapeutic agent in cancers where this enzyme is overexpressed . The study provided detailed kinetic parameters and binding affinities that support further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.